molecular formula C8H9N5O B7788660 2-amino-6,7-dimethyl-8H-pteridin-4-one

2-amino-6,7-dimethyl-8H-pteridin-4-one

Cat. No.: B7788660
M. Wt: 191.19 g/mol
InChI Key: ZKWZUPPXTCQQJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-6,7-dimethyl-8H-pteridin-4-one is a heterocyclic compound belonging to the pteridine family, characterized by a pteridinone core (a bicyclic structure combining pyrimidine and pyrazine rings) with amino and methyl substituents.

Properties

IUPAC Name

2-amino-6,7-dimethyl-8H-pteridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N5O/c1-3-4(2)11-6-5(10-3)7(14)13-8(9)12-6/h1-2H3,(H3,9,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKWZUPPXTCQQJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C2C(=NC(=NC2=O)N)N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N=C2C(=NC(=NC2=O)N)N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Foundation from Pteridine Synthesis Patents

The synthesis of pteridine derivatives often begins with 2,4,5-triamino-6-hydroxypyrimidine as a key precursor. For example, US2477426A demonstrates the condensation of this pyrimidine with methyl glyoxal in an aqueous alkaline medium to yield 2-amino-4-hydroxy-6-methylpteridine. This method employs sodium sulfite to stabilize intermediates, achieving yields of ~60% under pH-controlled conditions (pH <8.5).

For 2-amino-6,7-dimethyl-8H-pteridin-4-one, a similar approach could involve substituting methyl glyoxal with a dimethyl-substituted aldehyde or diketone. For instance, using 2,3-butanedione (a diketone) might introduce methyl groups at positions 6 and 7 during cyclization.

Table 1: Comparative Analysis of Aldehyde/Diketone Reactants

ReactantProductYieldConditions
Methyl glyoxal2-Amino-4-hydroxy-6-methylpteridine60%Na₂SO₃, pH 7–8.5, 45–47°C
2,3-Dibromopropionaldehyde2-Amino-4-hydroxy-6-bromomethylpteridine70%Two-phase (H₂O/benzene), alkaline
Hypothetical: 2,3-ButanedioneThis compoundN/ARequires optimization

Two-Phase Reaction Systems

US2710866A highlights a two-phase system (water/benzene) for synthesizing 2-amino-4-hydroxy-6-bromomethylpteridine. This method facilitates the isolation of intermediates by leveraging differential solubility. Adapting this for the target compound might involve:

  • Dissolving 2,4,5-triamino-6-hydroxypyrimidine in aqueous NaOH.

  • Adding a hydrophobic diketone (e.g., 2,3-butanedione) dissolved in toluene.

  • Stirring vigorously to promote interfacial condensation.

Halogenation-Alkylation Sequential Methods

Bromomethyl Intermediate Strategy

A patent by Lederle Inc. (US2710866A ) synthesizes 2-amino-4-hydroxy-6-bromomethylpteridine via bromoalkylation. This intermediate could theoretically undergo nucleophilic substitution with methylamine to introduce a second methyl group. However, this route risks over-alkylation and requires precise stoichiometry.

Key Reaction Steps:

  • Bromomethylation :
    2,4,5-Triamino-6-hydroxypyrimidine+2,3-Dibromopropionaldehyde2-Amino-6-bromomethylpteridine\text{2,4,5-Triamino-6-hydroxypyrimidine} + \text{2,3-Dibromopropionaldehyde} \rightarrow \text{2-Amino-6-bromomethylpteridine} .

  • Methylation :
    2-Amino-6-bromomethylpteridine+CH₃NH₂2-Amino-6,7-dimethylpteridine\text{2-Amino-6-bromomethylpteridine} + \text{CH₃NH₂} \rightarrow \text{2-Amino-6,7-dimethylpteridine}.

Challenges in Regioselectivity

Introducing methyl groups at both C6 and C7 positions demands stringent control to avoid side products. US2477426A demonstrates that sulfite ions suppress unwanted oxidation, which could be critical for maintaining regioselectivity in dimethylation.

Post-Synthetic Modification of Pteridine Cores

Oxidation of Methyl-Substituted Precursors

The target compound features a ketone at position 4, which may be introduced via oxidation. For example, US2477426A oxidizes 2-amino-6-methylpteridine using potassium permanganate to yield carboxylic acid derivatives. Adapting this:

  • Synthesize 2-amino-6,7-dimethylpteridine.

  • Oxidize the C4 position using KMnO₄ or CrO₃ to form the ketone.

Table 2: Oxidation Agents and Outcomes

Oxidizing AgentSubstrateProductYield
KMnO₄2-Amino-6-methylpteridine2-Amino-4-oxo-6-methylpteridine72%
Hypothetical: CrO₃2-Amino-6,7-dimethylpteridineTarget compoundN/A

Optimization of Reaction Conditions

Solvent and pH Effects

  • Aqueous-Alkaline Media : Enhances solubility of pyrimidine precursors but may hydrolyze sensitive intermediates.

  • Organic Solvents : Benzene or toluene improves yields in two-phase systems by reducing side reactions.

  • pH Control : Maintaining pH <8.5 prevents decomposition of sulfite-stabilized intermediates.

Temperature and Reaction Time

  • US2477426A refluxes reactants in isocamyl alcohol for 2 hours, while US2710866A uses room-temperature stirring. Higher temperatures (45–98°C) accelerate cyclization but risk byproduct formation.

Analytical and Purification Techniques

Crystallization

Recrystallization from sodium hydroxide or ethanol is standard for isolating pteridine derivatives. For the target compound, mixed solvents (e.g., H₂O/EtOH) may enhance purity.

Spectroscopic Validation

  • UV-Vis : Pteridines exhibit strong absorbance at 260–280 nm due to conjugated π-systems.

  • NMR : Methyl groups at C6 and C7 would appear as singlets near δ 2.5 ppm (¹H) and δ 20–25 ppm (¹³C).

Chemical Reactions Analysis

Types of Reactions: 2-amino-6,7-dimethyl-8H-pteridin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pteridine derivatives.

    Reduction: Reduction reactions can convert it into dihydropteridine derivatives.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pteridine-4-one derivatives, while reduction can produce dihydropteridine derivatives .

Scientific Research Applications

2-amino-6,7-dimethyl-8H-pteridin-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-amino-6,7-dimethyl-8H-pteridin-4-one involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, influencing various biochemical pathways. The compound’s effects are mediated through its binding to active sites on enzymes, altering their activity and thus affecting metabolic processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Analysis

The compound shares functional group similarities with mutagenic heterocyclic amines (HCAs) such as 2-amino-6-methyl-dipyrido[1,2-a:3',2'-d]imidazole (Glu-P-1) and 3-amino-1-methyl-5H-pyrido[4,3-b]indole (Trp-P-2). Below is a comparative analysis:

Compound Core Structure Substituents Key Interactions Biological Activity
2-Amino-6,7-dimethyl-8H-pteridin-4-one Pteridinone 2-amino, 6,7-dimethyl Hypothetical DNA adduct formation Not yet characterized
Glu-P-1 Dipyridoimidazole 2-amino, 6-methyl Covalent binding to C8-guanine DNA adduct formation, mutagenic
Trp-P-2 Pyridoindole 3-amino, 1-methyl Covalent binding to C8-guanine DNA adduct formation, carcinogenic

Key Observations :

  • Methyl groups at positions 6 and 7 in the pteridinone derivative may enhance lipophilicity, affecting cellular uptake .
  • Metabolic Activation: Glu-P-1 and Trp-P-2 require metabolic activation via hydroxylation and O-acylation to form DNA-reactive species. By analogy, this compound may undergo similar metabolic pathways, though this remains speculative .
Electronic and Steric Effects
  • Electron-Donating Groups: The amino group in all three compounds increases electron density on the aromatic core, facilitating electrophilic attack on DNA.

Q & A

Q. What methodological approaches are recommended for synthesizing 2-amino-6,7-dimethyl-8H-pteridin-4-one with optimal yield?

Synthesis typically involves multi-step procedures, including pyrimidine ring formation and subsequent functionalization. For example:

  • Step 1 : Use diethyl 2-[(dimethylamino)methylene]-3-oxopentanedioate as a precursor for pyrimidine intermediates.
  • Step 2 : Introduce methyl groups via alkylation or methylation reactions under controlled pH and temperature.
  • Step 3 : Purify intermediates using column chromatography or recrystallization to improve yield (e.g., ethanol-water mixtures for crystallization) .

Table 1 : Comparative Synthesis Yields

MethodYield (%)Key ReagentsReference
Pyrimidine ring closure65–75Guanidine hydrochloride
Alkylation50–60Methyl iodide, K₂CO₃

Q. How can spectroscopic techniques validate the structural integrity of this compound?

  • NMR : Analyze 1H^1H and 13C^{13}C spectra for characteristic peaks (e.g., NH₂ at δ 5.8–6.2 ppm, C=O at δ 165–170 ppm).
  • Mass Spectrometry : Confirm molecular weight (C₇H₉N₅O₂; theoretical m/z 195.08) with ESI-MS or MALDI-TOF.
  • FT-IR : Identify carbonyl (C=O) stretching at ~1700 cm⁻¹ and NH₂ bending at ~1600 cm⁻¹ .

Q. What strategies address solubility challenges during purification?

  • Use polar aprotic solvents (e.g., DMSO, DMF) for dissolution.
  • Optimize crystallization conditions by gradient cooling or solvent layering (e.g., methanol-diethyl ether) .

Q. How can computational modeling predict the compound’s stability under varying pH conditions?

  • Perform DFT calculations to assess protonation states and tautomeric equilibria.
  • Use software like Gaussian or ORCA to simulate pH-dependent stability (e.g., pKa prediction via COSMO-RS) .

Q. What are the best practices for characterizing crystallinity and polymorphism?

  • PXRD : Compare experimental patterns with simulated data from single-crystal structures.
  • DSC/TGA : Monitor thermal transitions (e.g., melting points, decomposition temperatures) .

Advanced Research Questions

Q. How to resolve contradictions between NMR and X-ray crystallography data?

  • Cross-validation : Re-examine sample purity (e.g., HPLC) to rule out impurities affecting NMR signals.
  • Dynamic effects : Use variable-temperature NMR to detect conformational flexibility not captured in X-ray structures.
  • Refinement : Apply SHELXL’s restraints for hydrogen-bonding networks to align crystallographic data with spectroscopic observations .

Q. What experimental designs are effective for evaluating biological activity in kinase inhibition assays?

  • In vitro assays : Use fluorescence polarization to measure binding affinity against p38α MAP kinase.
  • Dose-response curves : Test concentrations from 1 nM–10 µM to calculate IC₅₀ values.
  • Control experiments : Include known inhibitors (e.g., pamapimod) for benchmarking .

Q. How to address challenges in crystallographic refinement of this compound derivatives?

  • Twinned data : Use SHELXL’s twin refinement module with HKLF5 format.
  • Disorder modeling : Split occupancy for flexible methyl groups using PART instructions.
  • Validation : Check R-factor convergence and electron density maps (e.g., Fo-Fc maps in Coot) .

Q. What frameworks reconcile open data sharing with ethical constraints in pharmacological research?

  • Anonymization : Strip metadata from datasets to protect patient identities in in vivo studies.
  • Data repositories : Use FAIR-compliant platforms (e.g., European Open Science Cloud) for controlled access.
  • Ethical review : Obtain IRB approval for data reuse in secondary studies .

Q. How to integrate computational docking results with experimental binding assays?

  • Hybrid workflow :
    • Perform molecular docking (e.g., AutoDock Vina) to predict binding poses.
    • Validate with SPR (surface plasmon resonance) for kinetic parameters (kₒₙ/kₒff).
    • Use MD simulations (e.g., GROMACS) to assess stability of ligand-protein complexes.
  • Statistical alignment : Apply Spearman correlation to rank docking scores against experimental IC₅₀ values .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.